3,4,4,4-Tetrachloro-1-phenylbutan-1-one
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Overview
Description
3,4,4,4-Tetrachloro-1-phenylbutan-1-one: is an organic compound with the molecular formula C10H8Cl4O and a molecular weight of 285.98 g/mol . This compound is characterized by the presence of four chlorine atoms and a phenyl group attached to a butanone backbone. It is a chlorinated derivative of phenylbutanone and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrachloro-1-phenylbutan-1-one typically involves the chlorination of 1-phenylbutan-1-one. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,4,4-Tetrachloro-1-phenylbutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives or the removal of the carbonyl group.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or less chlorinated derivatives.
Substitution: Formation of substituted phenylbutanones with various functional groups.
Scientific Research Applications
Chemistry: 3,4,4,4-Tetrachloro-1-phenylbutan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated organic compounds on biological systems. It may also be used in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrachloro-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Phenylbutan-1-one: The non-chlorinated parent compound.
3,4,4,4-Tetrachloro-1-butanone: A similar compound without the phenyl group.
3,4,4,4-Tetrachloro-2-phenylbutan-2-one: A positional isomer with the phenyl group at a different position.
Uniqueness: 3,4,4,4-Tetrachloro-1-phenylbutan-1-one is unique due to the presence of four chlorine atoms and a phenyl group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3,4,4,4-tetrachloro-1-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4O/c11-9(10(12,13)14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRNWJLNBKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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